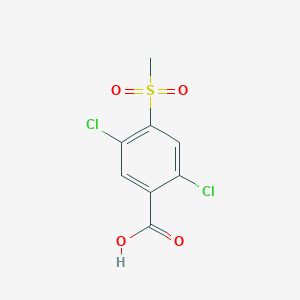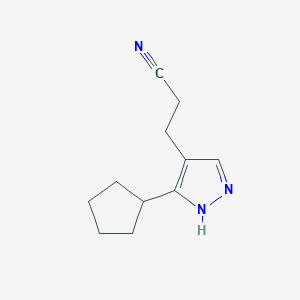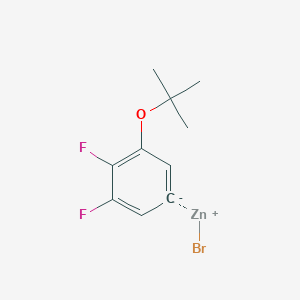
(3-t-Butoxy-4,5-difluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-tert-butoxy-4,5-difluorophenyl bromide+Zn→(3-tert-butoxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and other electrophiles.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving (3-tert-butoxy-4,5-difluorophenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used as a reagent for the formation of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using (3-tert-butoxy-4,5-difluorophenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in industrial chemistry.
Mecanismo De Acción
The mechanism by which (3-tert-butoxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The key molecular targets and pathways involved include:
Formation of Carbon-Carbon Bonds: The organozinc intermediate can react with electrophiles to form new carbon-carbon bonds.
Catalytic Cycle: In coupling reactions, the organozinc compound participates in a catalytic cycle involving palladium or nickel catalysts, facilitating the transfer of the organic group to the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide: Another organometallic compound with similar reactivity but different metal center.
(3-tert-butoxy-4,5-difluorophenyl)lithium: A lithium-based reagent with higher reactivity but lower stability compared to the zinc counterpart.
Uniqueness
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide is unique due to its balanced reactivity and stability. Unlike lithium-based reagents, it offers greater control over reaction conditions and product selectivity. Compared to magnesium-based reagents, it provides a more versatile platform for various synthetic applications.
Propiedades
Fórmula molecular |
C10H11BrF2OZn |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-10(2,3)13-8-6-4-5-7(11)9(8)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NVXDMJFJAXWWDS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
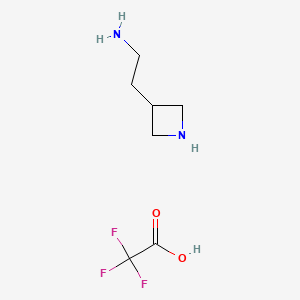
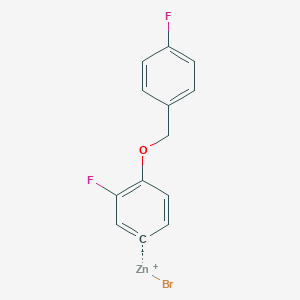
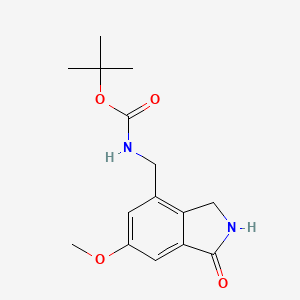
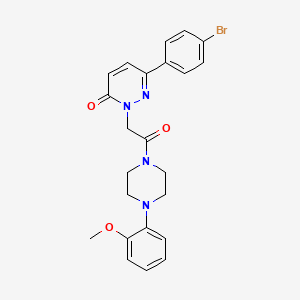
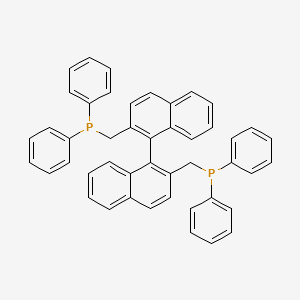
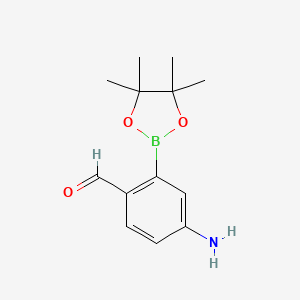
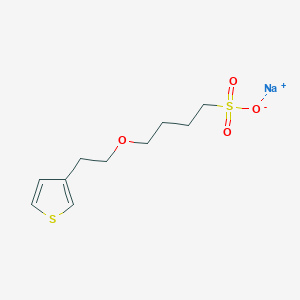
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)

